3,4-(2,2-Dimethylpropylenedioxy)thiophene

説明

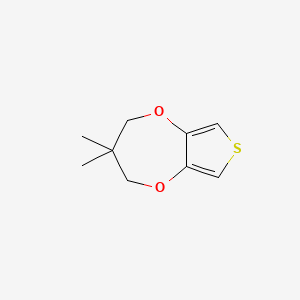

3,4-(2,2-Dimethylpropylenedioxy)thiophene is a useful research compound. Its molecular formula is C9H12O2S and its molecular weight is 184.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

It is an analogue of edot (3,4-ethylenedioxythiophene), a commonly used monomer in the synthesis of conductive polymers . Therefore, it can be inferred that its targets might be similar to those of EDOT, which are primarily involved in the formation of conductive polymers.

Mode of Action

The compound interacts with its targets through a process of polymerization, forming a π-conjugated system . This results in a material with high conductivity and surface electroactivity . The compound forms a thin film by using layer-by-layer (LBL) technique and spin coating .

Biochemical Pathways

As an analogue of edot, it is likely involved in the formation of conductive polymers, which can transport charge between inorganic, electrically conducting metals and organic, proton-conducting biological systems .

Result of Action

The primary result of the action of 3,4-(2,2-Dimethylpropylenedioxy)thiophene is the formation of a conductive polymer with high electroactivity . This polymer exhibits promising electrochromic performance with rapid switching . It has lower oxidation potentials and greater stability than polythiophene .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the morphology of the polymer can change from irregular networks to compact microstructures due to the trapping and adsorption of ions on polymer fibers . This can reduce the number of electroactive sites and block ion channels, preventing the migration of free ions from the electrolyte .

生化学分析

Biochemical Properties

3,4-(2,2-Dimethylpropylenedioxy)thiophene plays a significant role in biochemical reactions, particularly in the context of its polymerized form, poly(this compound) (PProDOT-Me2). This polymer interacts with various enzymes and proteins, facilitating electron transfer processes. The compound’s interaction with biomolecules such as cytochrome P450 enzymes is crucial for its role in redox reactions. These interactions are characterized by the compound’s ability to undergo reversible oxidation and reduction, which is essential for its function in biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the activity of key signaling molecules. For instance, the compound can affect the phosphorylation status of proteins involved in signal transduction, thereby altering gene expression and cellular metabolism. Studies have shown that this compound can induce changes in the expression of genes related to oxidative stress response, highlighting its impact on cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to active sites of enzymes, either inhibiting or activating their function. For example, its interaction with cytochrome P450 enzymes can lead to enzyme inhibition, affecting the metabolism of various substrates. Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have distinct biochemical activities. Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce adaptive responses in cells, such as upregulation of antioxidant defenses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function by promoting redox balance and reducing oxidative stress. At high doses, it may exhibit toxic effects, such as inducing apoptosis or necrosis in certain cell types. Threshold effects have been observed, where the compound’s beneficial effects are seen up to a certain concentration, beyond which adverse effects become prominent .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to redox reactions. The compound interacts with enzymes such as cytochrome P450 and glutathione S-transferase, influencing metabolic flux and metabolite levels. These interactions are crucial for the compound’s role in maintaining cellular redox homeostasis and protecting cells from oxidative damage .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with cellular transport mechanisms. For instance, it can be actively transported into cells via specific transporters, and its distribution within tissues is determined by its affinity for binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is often found in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and redox balance. Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles, ensuring its proper localization and function .

生物活性

3,4-(2,2-Dimethylpropylenedioxy)thiophene is a functionalized thiophene compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological properties, including antimicrobial, anticancer, and conductive properties relevant to medical applications.

Chemical Structure and Properties

This compound has the chemical formula and is classified under conductive polymers. Its structure features a thiophene ring with a propylenedioxy side chain that enhances its electrical conductivity and solubility in various solvents, making it suitable for biomedical applications .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance:

- Inhibition of Bacterial Growth : Research has shown that this compound can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes.

- Antifungal Properties : It has also demonstrated efficacy against fungal pathogens such as Candida albicans. The compound's ability to penetrate fungal cell walls contributes to its antifungal activity .

Anticancer Activity

The compound has been evaluated for its potential as an anticancer agent:

- Cell Viability Reduction : In vitro studies revealed that this compound can significantly reduce cell viability in various cancer cell lines, including breast and lung cancer cells. This effect is likely due to its ability to induce apoptosis (programmed cell death) in malignant cells .

- Mechanistic Studies : Investigations into the molecular mechanisms have suggested that it may activate caspase pathways and inhibit key survival signaling pathways in cancer cells .

Conductive Properties in Medical Applications

The conductive nature of this compound makes it a candidate for use in medical devices:

- Coatings for Medical Devices : Its application as a coating material can enhance thromboresistance in medical devices, which is crucial for reducing clot formation during surgeries. The polymer's conductivity can also facilitate electrical stimulation in nerve regeneration applications .

- Biocompatibility : Preliminary studies indicate that the compound exhibits good biocompatibility with human cells, which is essential for any material intended for medical use.

Comparative Analysis of Biological Activities

| Activity Type | Effect | Target Organisms/Cells | Mechanism |

|---|---|---|---|

| Antimicrobial | Inhibition of growth | Staphylococcus aureus, Escherichia coli | Membrane disruption |

| Antifungal | Inhibition of growth | Candida albicans | Cell wall penetration |

| Anticancer | Reduced viability | Breast and lung cancer cells | Induction of apoptosis |

Case Studies

- Antimicrobial Efficacy Study : A study published in 2024 assessed the antimicrobial efficacy of this compound against various pathogens. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli and 30 µg/mL against S. aureus.

- Anticancer Research : A recent investigation into the anticancer properties revealed that treatment with 50 µM of the compound led to a 70% reduction in cell viability in MCF-7 breast cancer cells after 48 hours .

科学的研究の応用

Electrochromic Applications

Electrochromic Devices : ProDOT-Me2 is primarily utilized in the development of electrochromic materials. The polymer derived from this compound, poly(3,4-(2,2-dimethylpropylenedioxy)thiophene) (PProDOT-Me2), exhibits excellent electrochromic properties.

Performance Characteristics:

- Switching Speed : Approximately 0.7 seconds for coloring and bleaching processes .

- Optical Modulation : Maximum optical modulation of 75.7% after over 10,000 cycles .

- Color States : Demonstrates three distinct color states (transparent, blue, opaque) when subjected to varying voltages.

Case Study:

A study by Guan et al. (2016) analyzed the deterioration mechanism of PProDOT-Me2 thin films under cycling conditions. The research highlighted that ion trapping affects polymer morphology and stability, suggesting optimization strategies for enhancing longevity in practical applications .

Organic Photovoltaics

ProDOT-Me2 serves as a building block for organic photovoltaic materials due to its favorable electronic properties. Its incorporation into photovoltaic devices enhances charge transport and light absorption.

Key Findings:

- The polymerized form shows improved conductivity and stability compared to conventional materials.

- Devices utilizing PProDOT-Me2 have demonstrated significant efficiency in energy conversion .

Organic Field-Effect Transistors (OFETs)

The compound is also explored in the fabrication of organic field-effect transistors. Its ability to form stable films with high charge mobility makes it suitable for OFET applications.

Performance Metrics:

- Charge Mobility : Studies indicate that PProDOT-Me2 exhibits charge mobilities comparable to those of other leading organic semiconductors.

- Device Stability : Enhanced stability under operational conditions has been reported .

Summary of Applications

特性

IUPAC Name |

3,3-dimethyl-2,4-dihydrothieno[3,4-b][1,4]dioxepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-9(2)5-10-7-3-12-4-8(7)11-6-9/h3-4H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUEUIEYRIVFGLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=CSC=C2OC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

255901-53-2 | |

| Record name | 2H-Thieno[3,4-b][1,4]dioxepin, 3,4-dihydro-3,3-dimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=255901-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00431451 | |

| Record name | 3,4-(2,2-Dimethylpropylenedioxy)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255901-50-9 | |

| Record name | 3,4-(2,2-Dimethylpropylenedioxy)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。